2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane is a chemical compound known for its reactivity and versatility in various applications. It is a clear liquid with a color ranging from colorless to slightly yellow. This compound is characterized by the presence of an isocyanate group, which imparts high reactivity, making it suitable for polymerization and cross-linking reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the isocyanate group. The reaction conditions usually include maintaining a temperature range of 0-50°C and using an inert solvent like toluene to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to ensure high yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked polymers with enhanced mechanical properties.
Substitution Reactions: The isocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high reactivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include urethanes, ureas, and various polymeric materials. These products are valued for their mechanical strength, chemical resistance, and adhesive properties .
Scientific Research Applications
2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane involves the reactivity of the isocyanate group. This group reacts with nucleophiles, such as hydroxyl and amino groups, to form stable covalent bonds. The formation of these bonds leads to the creation of cross-linked networks in polymers, enhancing their mechanical strength and chemical resistance . The molecular targets include active hydrogen-containing compounds, and the pathways involved are primarily addition and polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in reactivity due to the presence of an isocyanate group, but differs in the additional methacrylate functionality, which allows for different polymerization pathways.
2-Isocyanatoethyl acrylate: Shares the isocyanate group but has an acrylate moiety, leading to variations in reactivity and applications.
Uniqueness
2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific steric and electronic properties that influence its reactivity and the properties of the resulting polymers. This uniqueness makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .
Properties
CAS No. |
2648972-29-4 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H11NO3/c1-7(2-3-8-6-9)10-4-5-11-7/h2-5H2,1H3 |
InChI Key |
ORQZJANKFKDAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCN=C=O |
Purity |
95 |
Origin of Product |
United States |
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